3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid
Description
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc) protective group at position 2. The Boc group serves as a protective moiety for amines in synthetic chemistry, enhancing solubility and stability during reactions. This compound is widely utilized in pharmaceutical intermediates, peptide synthesis, and organocatalysis due to its balanced reactivity and ease of deprotection under acidic conditions.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-5-4-6-12-8(7)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNOKBVLGGIMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of pyridine-2-carboxylic acid .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of pyridine-2-carboxylic acids are often explored for their potential as anti-inflammatory and anticancer agents.
- Anti-inflammatory Agents: Compounds derived from pyridine-2-carboxylic acids have been implicated in inhibiting the IκB kinase (IKK) complex, which plays a crucial role in the inflammatory response. The inhibition of this pathway can lead to therapeutic effects in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Anticancer Activity: Research indicates that certain derivatives can inhibit cancer cell proliferation by interfering with signaling pathways associated with tumor growth. The ability to modify the tert-butoxycarbonyl group allows for the development of compounds that can target specific cancer types more effectively .
1.2. Synthesis of Bioactive Molecules
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid is often used as a building block in the synthesis of more complex bioactive molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, allowing for the selective functionalization of amino acids during the construction of peptide chains.
Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to explore the relationship between chemical structure and biological activity. By synthesizing various analogs, researchers can identify which modifications lead to enhanced efficacy or reduced toxicity.
- NMDA Receptor Antagonists: Research has shown that modifications to the pyridine ring can yield compounds with selective NMDA receptor antagonism, which is relevant for treating neurological disorders .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations . This selective deprotection is crucial in multi-step synthesis processes where the protection and deprotection of functional groups are necessary .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The pyridine ring in the target compound confers aromaticity and moderate acidity (pKa ~2–3 for pyridine carboxylic acids), whereas oxazepane or cyclohexane derivatives (e.g., ) lack aromaticity, altering solubility and reactivity.
- Substituent Effects: The Boc group at position 3 in the target compound provides steric hindrance compared to Boc-aminomethyl or hydroxylated analogues (e.g., ), which may influence binding affinity in drug design.
Physicochemical Properties
Solubility and Stability
- Pyridine Derivatives: The Boc-protected pyridine-2-carboxylic acid likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, similar to 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid .
- Non-Aromatic Analogues: Cyclohexane- and pyrrolidine-based Boc-carboxylic acids (e.g., ) show higher solubility in non-polar solvents due to reduced polarity, as observed in PharmaBlock catalog entries .
Acidic Deprotection
- The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane), akin to deprotection trends in (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid . However, pyridine’s electron-withdrawing nature may accelerate deprotection compared to aliphatic analogues.
Biological Activity
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group that may influence its interactions with biological systems. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Antitumor Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. This includes modulation of enzyme activity and potential interference with cell signaling pathways. The exact mechanisms remain an area of active research.
Data Table: Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Specific enzyme modulation |
Case Studies
- Antibacterial Study : A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a lead compound in antibiotic development.
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to those of known chemotherapeutic agents, suggesting its potential as a candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Boc-protection of pyridine-2-carboxylic acid derivatives. Key steps include:
- Acylation : Reacting pyridine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological studies) .
- NMR : Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and pyridine ring protons (δ 8.1–8.9 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 268.28 g/mol) .
Q. What are common impurities in Boc-protected pyridine derivatives, and how are they removed?
- Impurity Table :
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted starting material | Incomplete Boc protection | Acid-base extraction (pH 4–5) |
| Di-Boc byproducts | Excess Boc₂O | Silica gel chromatography |
| Hydrolysis products | Moisture exposure | Anhydrous storage at 2–8°C |
Advanced Research Questions
Q. How does the stereoelectronic environment of the pyridine ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Boc group at the 3-position deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) reactivity at the 2- and 6-positions. However, it facilitates directed ortho-metalation for functionalization .
- Example : Suzuki-Miyaura coupling at the 4-position requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to steric hindrance .
Q. What role does this compound play in synthesizing peptide mimics with ester/thioester linkages?
- Application : The carboxylic acid moiety is activated as a pentafluorophenyl ester for coupling with amino acid thiols or alcohols, enabling incorporation into peptide chains.
- Protocol :
Activate with HATU/DIPEA in DMF.
React with cysteine derivatives (for thioesters) or serine (for esters) at 25°C for 12–24 hrs .
Q. How stable is this compound under acidic or basic conditions, and what deprotection strategies are recommended?
- Stability Data :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| 1M HCl (aq.) | 2 hrs | Pyridine-2-carboxylic acid |
| 0.1M NaOH (aq.) | 30 min | Hydrolyzed Boc-pyridine |
Q. What evidence exists for its interaction with biological targets like enzymes or receptors?
- Case Study : The compound’s bicyclic analogs (e.g., bicyclo[2.2.0]hexane derivatives) inhibit prolyl oligopeptidase (POP) with IC₅₀ = 3.2 µM, attributed to conformational restriction mimicking transition states .
- Method : Surface plasmon resonance (SPR) assays using POP-coated chips show Kd = 1.8 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
